N-Boc-diethanolamine

Descripción general

Descripción

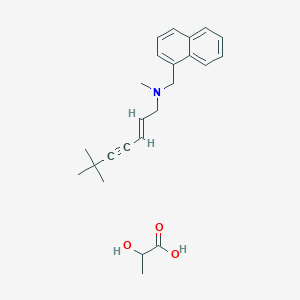

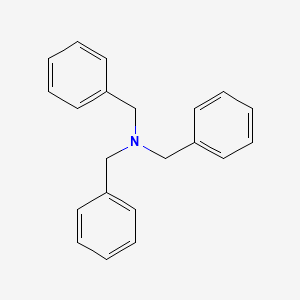

N-Boc-diethanolamine is an alkyl/ether-based PROTAC linker . It is used in the synthesis of PROTACs and as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, including N-Boc-diethanolamine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

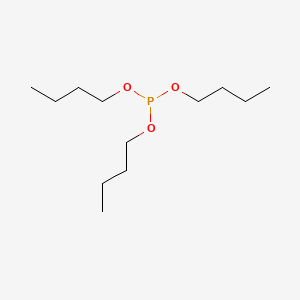

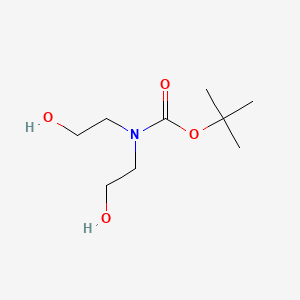

N-Boc-diethanolamine has a molecular formula of C9H19NO4 . Its molecular weight is 205.25 g/mol . The structure is stable towards most nucleophiles and bases .Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

N-Boc-diethanolamine has a refractive index of n20/D 1.460 and a density of 1.085 g/mL at 20 °C .Aplicaciones Científicas De Investigación

Impact on Choline Metabolism and Development

N-Boc-diethanolamine, also known as diethanolamine (DEA), affects choline metabolism and development. It has been observed that DEA exposure diminishes hepatic stores of choline, alters brain development in the fetus, and impacts neural precursor cells. Specifically, DEA exposure leads to decreased cell proliferation, increased apoptosis, and altered choline transport and metabolism in mouse neural precursor cells. These findings suggest that prenatal exposure to DEA could negatively impact brain development (Niculescu et al., 2006).

Toxicity and Carcinogenic Potential

DEA has been associated with potential toxicity and carcinogenic effects. Studies have shown that exposure to DEA causes dose-dependent toxic effects in the liver, kidney, heart, and skin. It has also been observed to cause hepatocellular cytological alterations, necrosis, and nephropathy in animal models. Furthermore, DEA exposure did not result in the formation of N-nitrosodiethanolamine (NDELA) in vivo at tumorigenic dosages but revealed a pronounced depletion of choline-containing compounds, suggesting a link between DEA exposure and tumorigenesis in mice (Stott et al., 2000).

Ecotoxicological Evaluation

DEA's ecotoxicity has been evaluated using a battery of model systems representing different trophic levels. It was found that DEA is not expected to produce acute toxic effects in the aquatic biota. However, chronic and synergistic effects with other chemicals cannot be excluded. The most prominent effects observed were induction of marked steatosis and death at high concentrations in some cases by apoptosis, and the main biochemical modification was a nearly three-fold increase in metallothionein levels. The evaluation of DEA's ecotoxicity helps in understanding its potential environmental impact (Zurita et al., 2005).

Interaction with Cellular and Molecular Processes

DEA has been studied for its interaction with cellular and molecular processes. It has been shown to interfere with phospholipid metabolism, alter membrane-bound biochemical processes, and impact hepatic mitochondrial function and structure. DEA's effect on mitochondria was dose- and time-dependent, indicating its potential impact on cellular energy processes. Moreover, DEA was found to inhibit choline uptake and phosphatidylcholine synthesis in Chinese hamster ovary cells, highlighting its influence on cellular metabolism and structure (Lehman-Mckeeman & Gamsky, 1999).

Impact on Fertility

DEA has been shown to have a spermatotoxic effect. In vitro studies with human spermatozoa indicated that DEA caused a significant decrease in sperm motility and viability in a concentration and time-dependent manner. Microscopic analysis revealed a concentration-dependent increase in various kinds of sperm morphological abnormalities. These findings suggest that DEA can alter the structure and function of human spermatozoa, potentially affecting male reproductive health (Panchal & Verma, 2013).

Safety And Hazards

N-Boc-diethanolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, and causes serious eye damage . It is suspected of damaging fertility and the unborn child, and may cause damage to organs (liver, blood, kidney, nervous system) through prolonged or repeated exposure .

Direcciones Futuras

N-Boc-diethanolamine is a key component in the synthesis of PROTACs and ADCs, which are promising tools in drug discovery and development . The efficient and sustainable methods for N-Boc deprotection, such as the use of solid acid catalysts and deep eutectic solvents , are areas of active research. These methods could enhance the efficiency and productivity of pharmaceutical manufacturing processes .

Propiedades

IUPAC Name |

tert-butyl N,N-bis(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUNFRBJXIEULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402353 | |

| Record name | N-Boc-diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-diethanolamine | |

CAS RN |

103898-11-9 | |

| Record name | N-Boc-diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-diethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.